molecular formula C4H6N2S B2656103 3-methyl-1,3-thiazol-2(3H)-imine CAS No. 6149-13-9

3-methyl-1,3-thiazol-2(3H)-imine

Cat. No.: B2656103
CAS No.: 6149-13-9
M. Wt: 114.17
InChI Key: YGUHKHFHVUKJQH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the aromatic ring. wjrr.orgglobalresearchonline.netjddtonline.info This structural motif is found in a wide array of biologically active natural products and synthetic compounds. neliti.comanalis.com.my The thiazole (B1198619) ring is a key component of vitamin B1 (thiamine), which is essential for carbohydrate metabolism and the normal functioning of the nervous system. neliti.com The aromaticity of the thiazole ring, arising from the delocalization of six π-electrons, contributes to its stability and influences its chemical reactivity. analis.com.my The numbering of the thiazole ring begins at the sulfur atom. jddtonline.info The presence of both a nitrogen and a sulfur atom imparts unique chemical properties to the ring, making it a versatile building block in medicinal chemistry and materials science. wjrr.orgneliti.com

An imine is a functional group characterized by a carbon-nitrogen double bond (C=N). wikipedia.org Imines, also known as Schiff bases, are integral to a multitude of organic reactions and are found in many biologically important molecules. acs.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. acs.orgmasterorganicchemistry.com The carbon-nitrogen double bond in imines is susceptible to nucleophilic addition and can be reduced to form amines, making them valuable intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com The reactivity of the imine group allows for the construction of complex molecular architectures, including various heterocyclic systems. wikipedia.org

Historical Development of Thiazole Imine Chemistry

The systematic study of thiazole chemistry began in the late 19th century with the work of Hantzsch and Weber in 1887, followed by the structural confirmation by Prop in 1889. jddtonline.infoimp.kiev.ua Since then, the chemistry of thiazoles and their derivatives has been an area of continuous investigation. e-bookshelf.de The synthesis of thiazol-2(3H)-imine derivatives has been a subject of interest, with various methods developed for their preparation. One common approach involves the reaction of α-haloketones with thiourea (B124793) or thioamides. researchgate.netmdpi.com More recent developments have focused on one-pot synthesis procedures to improve efficiency and yield. researchgate.netekb.eg The exploration of the reactivity and potential applications of these compounds continues to be an active area of research.

Academic Relevance and Research Trajectory of 3-Methyl-1,3-thiazol-2(3H)-imine

The compound this compound, with its specific N-methylation, is a subject of academic interest due to its potential as a scaffold in medicinal chemistry and as a building block in organic synthesis. ontosight.ai Research into its synthesis and reactivity provides valuable insights into the chemical behavior of N-substituted thiazol-2(3H)-imines. ontosight.ai The characterization of this compound and its derivatives often involves modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate their precise molecular structures. ontosight.ai Studies on related thiazol-2(3H)-imine structures have explored their potential biological activities, driving further investigation into the synthesis and properties of compounds like this compound. mdpi.comacs.org

Properties

IUPAC Name

3-methyl-1,3-thiazol-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-2-3-7-4(6)5/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUHKHFHVUKJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Foundational Synthetic Routes for Thiazol-2(3H)-imine Systems

The construction of the thiazol-2(3H)-imine skeleton has traditionally relied on several key reaction pathways. These methods have been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclization Reactions involving Thiourea (B124793) Derivatives and α-Halo Ketones

The most classic and widely employed method for synthesizing 2-iminothiazoline systems is the Hantzsch thiazole (B1198619) synthesis. nih.govnih.gov This reaction involves the condensation of a thiourea derivative with an α-halo ketone. nih.govnih.gov To obtain the target compound, 3-methyl-1,3-thiazol-2(3H)-imine, N-methylthiourea is used as the key starting material. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring. rsc.org

The regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas can be influenced by reaction conditions. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, such as this compound, is favored. For instance, conducting the reaction in a 10M-HCl-EtOH mixture has been shown to efficiently produce 2-imino-3,4-dimethyl-2,3-dihydrothiazole in good yields. rsc.org A novel and expedient method for the regioselective synthesis of 2-imino-3-methyl-2,3-dihydrothiazoles involves the cyclization of α-tosyloxyacetophenones with N-methylthiourea in an acidic medium, which provides excellent regiocontrol. researchgate.net

To enhance efficiency and sustainability, one-pot multicomponent strategies for the Hantzsch synthesis have been developed. These approaches combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing solvent waste. researchgate.netresearchgate.net For example, a facile one-pot, four-step procedure involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine in ethanol (B145695). researchgate.netekb.eg Another one-pot method involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium. researchgate.net This method first forms the thiourea in situ, which then undergoes cyclization to yield the 2-iminothiazoline. researchgate.net Some one-pot syntheses have also been developed using α-active methylene ketones, which are brominated in situ before reacting with potassium thiocyanate and a primary amine. researchgate.net

Starting Material 1Starting Material 2Starting Material 3ConditionsProductReference
α-Active Methylene KetoneN-BromosuccinimidePotassium Thiocyanate, Primary AmineEthanol, Room TemperatureThiazol-2(3H)-imine derivative researchgate.net
IsocyanideAmine, Sulfur2'-BromoacetophenoneAqueous medium2-Iminothiazoline derivative researchgate.net
1,3-Disubstituted Thiourea1-Bromo-1-nitroalkeneTriethylamineTHF, Room Temperature2-Iminothiazoline derivative nih.govrsc.orgnih.gov

The stepwise synthesis of 2-iminothiazolines via the Hantzsch reaction allows for the isolation and characterization of intermediates, providing a deeper understanding of the reaction mechanism. The process generally begins with the S-alkylation of the thiourea derivative by the α-halo ketone to form an isothiouronium salt. clockss.org This intermediate can then be isolated before being subjected to cyclization conditions, typically involving heating, to yield the final 2-iminothiazoline product. clockss.org While more time-consuming, this approach can be advantageous for complex substrates or when precise control over the reaction is required.

Transformations from Precursor Heterocycles

The synthesis of 2-iminothiazolines is not limited to the Hantzsch reaction. These compounds can also be prepared through the transformation of other heterocyclic systems. For example, ring transformation of 1-arylmethyl-2-(thiocyanomethyl)aziridines in the presence of titanium tetrachloride (TiCl₄) and an acyl chloride can lead to the formation of 2-iminothiazoline derivatives. nih.govsemanticscholar.org

Condensation Reactions for Imine Formation on Thiazole Scaffolds

An alternative approach to the synthesis of 2-iminothiazolines involves the formation of the exocyclic imine bond on a pre-existing thiazole scaffold. This can be achieved through the condensation of 2-aminothiazole (B372263) derivatives with aldehydes or ketones. However, this method is less common for the direct synthesis of this compound, as the imine functionality is typically introduced during the ring-forming step.

Modern and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the application of modern technologies to the synthesis of 2-iminothiazolines.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govanalis.com.my The microwave-assisted Hantzsch thiazole synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating provides the corresponding thiazol-2-amines in higher yields and shorter reaction times than conventional reflux conditions. nih.gov Some protocols even achieve catalyst-free conditions in one-pot, three-component reactions under microwave irradiation. bepls.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green chemistry technique that has been successfully applied to the synthesis of 2-iminothiazolines. rsc.orgresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org Ultrasound-assisted synthesis often proceeds under mild conditions, such as at room temperature and in the absence of a solvent, leading to high yields of the desired products. researchgate.net For example, the reaction of phenacyl bromide and thioureas under solvent-free sonication provides a rapid and efficient route to 2-iminothiazolines. researchgate.net Furthermore, one-pot protocols for the synthesis of bis-2-iminothiazolines from bis-1,3-disubstituted thioureas have been developed using ultrasound irradiation. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net The use of eco-friendly biocatalysts, such as a chitosan-derived Schiff's base, has also been explored in ultrasound-assisted thiazole synthesis. nih.gov

TechniqueKey AdvantagesExample ApplicationReference
Microwave IrradiationReduced reaction times, improved yieldsHantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov
Ultrasound IrradiationMild reaction conditions, solvent-free options, high yieldsSynthesis of 2-iminothiazolines from phenacyl bromide and thioureas researchgate.net

Catalytic Methods in Thiazole Imine Synthesis

Catalysis is central to the modern synthesis of thiazole imines, offering pathways to higher yields, milder reaction conditions, and greater control over product formation. Various catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, have been explored.

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, which allows for catalyst recovery and reuse, contributing to greener and more cost-effective processes. benthamdirect.commdpi.com In the synthesis of thiazole derivatives, several innovative heterogeneous systems have been developed.

Magnetic nanocatalysts represent a significant advancement, as they can be easily removed from the reaction medium using an external magnet. benthamdirect.com One such example is a copper catalyst immobilized on magnetic nanoparticles modified with an imine-thiazole ligand [Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2]. tandfonline.com This catalyst demonstrated high efficiency and could be recycled up to eight times without a significant loss of catalytic activity. tandfonline.com

Biopolymer-based catalysts are another key area of development. A chitosan-capped calcium oxide (CS-CaO) nanocomposite has been shown to be an effective heterogeneous base promoter for thiazole synthesis. nih.gov The catalyst, prepared using microwave irradiation, was characterized by various analytical techniques, including FTIR, XRD, and FESEM. nih.gov Similarly, a cross-linked chitosan (B1678972) hydrogel (PIBTU-CS) has been used as a recyclable and eco-friendly biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. mdpi.com

Other notable heterogeneous catalysts include poly(4-vinylpyridine), a reusable basic catalyst that facilitates a one-pot, three-component synthesis of thiazol-2(3H)-imines at room temperature with excellent yields (83-97%). researchgate.net This polymer-based catalyst can be recovered by simple filtration and reused for at least four consecutive runs without losing efficiency. researchgate.net Additionally, vanadium oxide supported on fluorapatite (B74983) (V2O5/FAp) has been employed as a robust catalyst for the multicomponent synthesis of thiazole and benzothiazole (B30560) derivatives, highlighting its reusability, which is a crucial parameter for heterogeneous systems. rsc.org

Table 1: Comparison of Selected Heterogeneous Catalysts in Thiazole Derivative Synthesis

Catalyst SystemReaction TypeKey AdvantagesSource
Fe3O4@SiO2-(Imine-Thiazole)-Cu(OAc)2One-pot, three-component synthesis of benzothiazolesMagnetically separable; reusable for up to 8 cycles tandfonline.com
Chitosan-Calcium Oxide (CS-CaO)Base-promoted thiazole synthesisGreen, heterogeneous base; reusable multiple times nih.gov
Poly(4-vinylpyridine)One-pot, three-component synthesis of thiazol-2(3H)-iminesHigh yields (83-97%) at room temperature; recyclable researchgate.net
Vanadium Oxide on Fluorapatite (V2O5/FAp)Multicomponent synthesis of thiazole derivativesRobust and reusable heterogeneous system rsc.org
PIBTU-CS HydrogelSynthesis of thiazole derivatives via ultrasonic irradiationEco-friendly biocatalyst; reusable; mild conditions mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, often providing metal-free alternatives. A notable example in the synthesis of thiazole-imine derivatives is the use of enzymes. Trypsin from porcine pancreas has been successfully employed to catalyze a one-pot, three-component reaction between an α-bromoketone, a primary alkylamine, and phenylisothiocyanate. nih.gov This biocatalytic method produced thiazole-imine derivatives in high yields (up to 98%) under mild conditions and in short reaction times, demonstrating the enzyme's broad substrate tolerance and catalytic promiscuity. nih.gov

Transition metals, particularly copper, play a significant role in the synthesis of thiazole-containing rings. A novel, one-pot, multicomponent reaction using a copper catalyst has been developed for the synthesis of thiazolidin-2-imines, which are closely related to thiazole imines. acs.org This reaction involves primary amines, ketones, terminal alkynes, and isothiocyanates. acs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the copper(I)-catalyzed reaction proceeds chemo- and regioselectively via a 5-exo-dig S-cyclization pathway, which is energetically favored over the corresponding N-cyclization route. acs.org The protocol tolerates a range of functional groups on the alkyne component; for instance, electron-donating groups on a phenylacetylene (B144264) substrate led to good yields (70-71%), while an electron-withdrawing chloride substituent significantly increased the yield to 90%. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the efficiency of synthetic processes compared to conventional heating methods. analis.com.my

In the context of imine synthesis, a comparative study demonstrated that microwave irradiation led to higher yields in significantly shorter reaction times. analis.com.my For example, one imine derivative was synthesized in 93% yield in just 10 minutes under microwave conditions, whereas the conventional heating method required 8 hours to achieve an 82% yield. analis.com.my This efficiency is partly because microwave heating can effectively remove small molecules like water that are generated during condensation reactions. analis.com.my

This technology has also been applied to the synthesis of thiazolidine-2-imines through a one-pot, telescopic approach, which combines multiple reaction steps without isolating intermediates. acs.org The use of a microwave reactor equipped with a precise temperature control system facilitates these clean and efficient syntheses. acs.org

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Imine Synthesis

MethodReaction TimeYield (%)Source
Microwave Irradiation10 minutes93% analis.com.my
Conventional Heating8 hours82% analis.com.my

Flow Chemistry Applications in Continuous Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical production, including enhanced safety, scalability, and process control. thalesnano.com This technology is particularly suited for the synthesis of agrochemicals and pharmaceuticals, where consistency and efficiency are paramount. thalesnano.com

While specific examples for the continuous production of this compound are not extensively detailed, the synthesis of related heterocyclic structures has been successfully demonstrated using flow processing. For instance, an approach for the synthesis of 4-aryl and 5-aryl substituted thiazole-2(3H)-thiones has been developed using a flow reactor. scispace.com Such methods highlight the potential for adapting thiazole imine synthesis to continuous manufacturing. The ability to precisely control parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity, while the reduced reactor volume enhances safety, especially when dealing with hazardous reagents or exothermic reactions. thalesnano.com

Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being integrated into the synthesis of heterocyclic compounds. mdpi.comsciforum.net Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The choice of solvent is a critical factor. Research into the synthesis of a functionalized thiazol-2(3H)-imine via a three-component reaction demonstrated the superiority of an ionic liquid, 1-methyl-3-pentylimidazolium bromide, as a recyclable green solvent. pnu.ac.ir Compared to conventional organic solvents like ethanol, acetonitrile, and n-hexane, the ionic liquid provided the best results, achieving a 92% yield at 50°C. pnu.ac.ir This ionic liquid could be recovered and reused for at least three cycles with only a minor decrease in product yield. pnu.ac.ir The use of ethanol as a solvent combined with ultrasound irradiation is another green approach that allows for high yields and simple product recovery. sciforum.net

The use of recyclable catalysts, as discussed under heterogeneous catalysis, is a cornerstone of green chemistry. mdpi.comnih.govresearchgate.net Chitosan-based hydrogels and nanocomposites, for example, are derived from a renewable biopolymer and offer an eco-friendly catalytic system. mdpi.comnih.gov Combining these green catalysts with energy-efficient activation methods, such as ultrasonic irradiation, further enhances the sustainability of the synthesis, offering mild reaction conditions and reduced energy consumption. mdpi.comsciforum.net

Table 3: Solvent Effect on the Green Synthesis of a Thiazol-2(3H)-imine Derivative

SolventTemperatureYield (%)Source
EthanolReflux70 pnu.ac.ir
AcetonitrileReflux65 pnu.ac.ir
n-hexaneRefluxTrace pnu.ac.ir
WaterRefluxTrace pnu.ac.ir
1-Methyl-3-pentylimidazolium bromide (IL)50°C92 pnu.ac.ir

Stereoselective Synthesis of Chiral Thiazol-2(3H)-imine Derivatives

The development of stereoselective methods to produce chiral thiazol-2(3H)-imine derivatives is essential for accessing enantiomerically pure compounds, which are often required for biological applications. clockss.orgacs.org Chiral auxiliaries, for instance, are commonly employed to control the stereochemical outcome of chemical transformations by creating a chiral environment that favors the formation of one stereoisomer over another. google.com

While direct asymmetric synthesis of this compound is not extensively documented, methods for related chiral thiazole and imine structures provide insight into potential strategies. One approach involves the kinetic resolution of a racemic mixture. For example, the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline heterocycles has been successfully achieved using enzymes, affording the desired enantiomer with high enantiomeric excess. acs.org This enzymatic approach highlights a viable route for obtaining optically active thiazole-containing scaffolds.

Another strategy is the use of asymmetric catalysis. The asymmetric Mannich/cyclization reaction of 2-benzothiazolimines with 2-isothiocyano-1-indanones, catalyzed by chiral compounds, has been shown to construct chiral spirocyclic compounds with high diastereo- and enantioselectivity. mdpi.com Furthermore, 1,3-dipolar cycloaddition reactions have been employed to create complex spiro-pyrrolothiazolyloxindoles in a regio- and stereoselective manner. researchgate.net These examples of creating chirality in related imine systems suggest that similar catalytic approaches could be adapted for the synthesis of chiral this compound derivatives.

The table below summarizes selected approaches for the stereoselective synthesis of related chiral compounds, which could be adapted for thiazol-2(3H)-imine derivatives.

MethodReactantsCatalyst/AuxiliaryProduct TypeKey Feature
Kinetic ResolutionRacemic 1H,3H-thiazolo[3,4-a]benzimidazolineMAO-N D11 enzymeEnantiomerically enriched thiazolo-benzimidazolineEnzymatic process separates enantiomers from a racemic mix. acs.org
Asymmetric Cyclization2-Benzothiazolimines, 2-Isothiocyano-1-indanonesChiral catalystChiral spirocyclic imidazolidine-thioneConstructs multiple stereocenters with high control. mdpi.com
1,3-Dipolar CycloadditionAzomethine ylides, 2-(arylmethylene)-inden-1-onesN/A (thermal)Spiro-pyrrolothiazolyloxindolesForms complex heterocyclic systems with defined stereochemistry. researchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Elucidating the reaction mechanisms for the synthesis of this compound is fundamental to controlling reaction outcomes, including yield and selectivity. researchgate.netresearchgate.netekb.eg The most common synthetic route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound. nih.govscispace.commdpi.com

The Hantzsch synthesis of thiazoles proceeds through several key intermediates. nih.gov The initial step is the S-alkylation of the thiourea by the α-halocarbonyl compound to form an S-alkylated thiourea intermediate, also described as an imino thioether. nih.gov This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to a crucial cyclic intermediate, a 4-hydroxythiazoline. nih.govresearchgate.net This hydroxythiazoline intermediate is often unstable but has been successfully isolated in solid-phase synthesis by carefully controlling the amount of base used. researchgate.net The final step involves the dehydration of this intermediate to yield the aromatic thiazole ring. researchgate.net

In a one-pot synthesis starting from α-active methylene ketones, the reaction proceeds through the in-situ formation of an α-bromoketone, which then reacts with a thiocyanate. ekb.eg The resulting α-thiocyanatoketone subsequently condenses with a primary amine. A proposed mechanism involves the initial formation of an α-thiocyanato ketone, which then reacts with an amine. The subsequent intramolecular cyclization can lead to different products depending on the reaction pathway followed. ekb.eg For instance, one study surprisingly yielded an N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide instead of the expected 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one, highlighting the complexity of the reaction and the importance of isolating and identifying intermediates to confirm the mechanistic pathway. researchgate.netekb.eg Computational studies using Density Functional Theory (DFT) have also been employed to model the reaction, supporting an acid-catalyzed water elimination from a hemiaminal intermediate to form the final thiazol-2-imine. researchgate.net

Regioselectivity is a significant consideration in the synthesis of substituted thiazol-2(3H)-imines, particularly when using unsymmetrical starting materials. ekb.egtandfonline.com The Hantzsch synthesis and its variations can potentially lead to different regioisomers. For example, the reaction of N,N'-disubstituted thioureas with α-haloketones can result in cyclization occurring through either the sulfur atom or one of the nitrogen atoms, leading to different heterocyclic systems. The exclusive formation of the S-cyclized product, the thiazole ring, is a hallmark of the regioselectivity of this reaction under typical conditions. clockss.org

Several studies have focused on controlling and understanding the regiochemical outcome. In one-pot syntheses of thiazol-2(3H)-imine derivatives from α-active methylene ketones, the reaction of 3-thiocyanoacetylacetone with benzylamine (B48309) unexpectedly yielded a thiazolidine (B150603) derivative rather than the anticipated dihydrothiazole, demonstrating a significant deviation in regioselectivity and reaction pathway. ekb.eg The regioselectivity of these reactions can be highly dependent on the substrates and reaction conditions. For instance, solvent choice has been shown to be a critical factor in controlling the regioselective synthesis of related imidazolidineiminodithiones, where DMF as a solvent exclusively favored one regioisomer. mdpi.com Similarly, efficient one-pot methods for synthesizing thiazol-2-imine derivatives often highlight the regioselective nature of the cyclocondensation. clockss.orgnih.gov

Stereoselectivity studies, as discussed in section 2.3, are concerned with the preferential formation of one stereoisomer. The stereochemical outcome of reactions can be influenced by kinetic or thermodynamic control. psu.edu DFT calculations have been used to rationalize the observed stereochemistry by comparing the energies of possible transition states and intermediates, helping to predict the most stable or kinetically favored product. psu.edu

Molecular Structure, Conformational Analysis, and Isomerism

Theoretical Structural Elucidation

Computational chemistry provides significant insights into the molecule's geometry and stability. Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to predict structural parameters and energy landscapes. researchgate.net

Theoretical and experimental studies on related thiazole (B1198619) derivatives provide a basis for understanding the geometry of 3-methyl-1,3-thiazol-2(3H)-imine. The bond lengths within the thiazole ring are indicative of electron delocalization. acs.org For instance, the S–C bond lengths are typically shorter than a standard S–Csp² single bond, suggesting partial double bond character due to the conjugation of electrons from the sulfur atom. nih.gov The C=N imine bond is a key feature, exhibiting clear double bond characteristics. iucr.orgsmolecule.com

Table 1: Typical Bond Lengths and Angles in Thiazole Derivatives This table is generated based on data from analogous structures found in the literature. Specific experimental values for this compound may vary.

ParameterBondTypical Value (Å)ParameterBondsTypical Value (°)
Bond LengthS1–C131.707Bond AngleC14-S1-C13~90-92
Bond LengthS1–C141.743Bond AngleS1-C14-N1~110-112
Bond LengthC=N (imine)~1.26-1.32Bond AngleC13-N1-C14~115-117
Bond LengthC–N (endocyclic)~1.33-1.34Dihedral AngleRing vs. SubstituentVaries

Source: Based on data from related structures. nih.goviucr.org

The conformational landscape of thiazole derivatives is often explored through computational modeling. bohrium.com For molecules with substituents on the thiazole ring, rotation around single bonds can lead to different conformers or rotamers with varying energies. researchgate.net The dihedral angle between the thiazole ring and its substituents is a key parameter that influences molecular stability and electronic properties. smolecule.com

In related substituted thiazole compounds, theoretical calculations have been used to identify the most stable conformations. bohrium.com For instance, studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have analyzed the effects of substituents on the molecule's geometry and stability. shd-pub.org.rs The energy differences between various conformers can indicate the predominant structures at equilibrium, with some studies suggesting that planar arrangements are often energetically favored due to factors like intramolecular hydrogen bonding. researchgate.net

The aromaticity of the thiazole ring is a subject of theoretical interest. Aromaticity is often evaluated using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). bohrium.comresearchgate.net These calculations help to quantify the degree of electron delocalization within the ring, which is a hallmark of aromatic character.

Prototropic Tautomerism and Isomerism Studies

Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of many heterocyclic compounds, including thiazole derivatives. bohrium.comchimia.ch

A critical aspect of the chemistry of 2-aminothiazole (B372263) derivatives is the equilibrium between the amino and imino tautomeric forms. chimia.chresearchgate.net

Amino form: The proton is attached to the exocyclic nitrogen atom.

Imino form: The proton is located on the endocyclic nitrogen atom, resulting in an exocyclic double bond (C=N).

Generally, 2-aminothiazoles tend to exist predominantly in the amino form. researchgate.netpsu.edu However, the position of this equilibrium can be significantly influenced by various factors, including the electronic nature of substituents, the solvent, and the physical state (solid vs. solution). chimia.chresearchgate.net For example, the presence of strong electron-withdrawing groups on the exocyclic nitrogen can shift the equilibrium to favor the imino tautomer. researchgate.netpsu.edu In some cases, such as with 2-p-tosylaminothiazole in dimethyl sulphoxide, the imino form has been shown to be predominant. psu.edu

Quantum chemical calculations are powerful tools for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net Studies on aminothiazoles using methods like DFT and MP2 have shown that the amino form is often more stable than the imino form in the gas phase and in various solvents. researchgate.net

However, the energy difference can be small, suggesting a possible coexistence of both forms. researchgate.net Solvation can also play a crucial role; the presence of water molecules, for instance, can stabilize one tautomer over another and lower the energy barrier for the proton transfer, making the process faster. researchgate.net Theoretical models can predict how the tautomeric equilibrium constant (KT = [amino]/[imino]) changes with different substituents and in different media. researchgate.net

Table 2: Factors Influencing Amino-Imino Tautomeric Equilibrium in Thiazole Derivatives

FactorInfluence
Substituents Electron-withdrawing groups on the exocyclic nitrogen favor the imino form. researchgate.netpsu.edu
Solvent The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. researchgate.netresearchgate.net
Physical State The predominant tautomer can differ between the solid state and in solution. bohrium.com
pH The protonation state of the molecule, which is pH-dependent, affects the tautomeric equilibrium. psu.edu

Advanced X-ray Crystallographic Analysis of Thiazol-2(3H)-imine and its Derivatives

X-ray crystallography provides unparalleled, high-resolution data on the three-dimensional structure of molecules in the solid state. This technique has been instrumental in confirming the structures of numerous thiazol-2(3H)-imine derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

A study on a binary complex involving 5-methyl-1,3-thiazol-2(3H)-imine determined that it crystallizes in the monoclinic crystal system with the space group Cc. eurjchem.comscispace.com This level of detail is fundamental for understanding the molecule's solid-state behavior.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. Hydrogen bonds are particularly significant in the crystal structures of thiazol-2(3H)-imine derivatives.

In the crystal structure of a binary complex containing 5-methyl-1,3-thiazol-2(3H)-imine, the packing is stabilized by a variety of intermolecular hydrogen bonds, including N–H…O, C–H…N, and O–H…N interactions. eurjchem.comscispace.com In other derivatives, such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the molecular packing involves layers with π–π stacking interactions and weak C—H⋯π contacts. iucr.org

However, not all derivatives exhibit classical hydrogen bonding. In a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, no classical hydrogen bonds were observed. nih.gov Instead, the crystal lattice was stabilized by weak intermolecular C–H…π interactions and specific arrangements like cyclohexane…adamantane (B196018)/phenyl interactions, leading to a columnar packing fashion. nih.gov The presence of different substituents can significantly alter these packing motifs. mdpi.com

Table 1: Intermolecular Interactions in Thiazol-2(3H)-imine Derivatives

Compound/Derivative ClassDominant Intermolecular InteractionsCitation(s)
5-Methyl-1,3-thiazol-2(3H)-imine complexN–H…O, C–H…N, O–H…N hydrogen bonds eurjchem.comscispace.com
N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesWeak C–H…π interactions, van der Waals forces nih.gov
N-[3-(Benzo[d]thiazol-2-yl)...] derivativeπ–π stacking, weak hydrogen bonds, C—H⋯π contacts iucr.org
3-(4-Chlorobenzyl)-4,5-dimethyl-1,3-thiazol-2(3H)-iminium chlorideN–H···Cl hydrogen bonds rsc.org

Solid-State Conformational Analysis

X-ray crystallography provides precise data on the conformation of molecules in the solid state. For thiazol-2(3H)-imine derivatives, this includes the planarity of the thiazole ring and the orientation of its substituents.

In a derivative containing an adamantane cage, the six-membered rings of the adamantane moiety were found to exhibit a chair conformation. nih.gov The central thiazole ring was oriented at specific angles relative to the aryl substituents; for example, it formed an angle of 47.30° with a p-tolyl group and 53.66° with a phenyl group at the N3 position. nih.gov In another case involving benzofuran (B130515) and phenyl rings, the twist angles between the thiazole ring and the adjacent aromatic systems were found to be in the range of 54–78°. mdpi.com These conformational details are critical for understanding steric effects and potential receptor binding.

Table 2: Selected Crystallographic Data for a 5-Methyl-1,3-thiazol-2(3H)-imine Derivative Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)19.8151(8)
b (Å)15.2804(6)
c (Å)8.3950(4)
β (°)94.0990(10)
Volume (ų)2535.36(19)
Z (molecules/unit cell)4
Data for the binary complex of 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one): 5-methyl-1,3-thiazol-2(3H)-imine. eurjchem.comscispace.com

Structural Elucidation for Mechanistic Confirmation

X-ray crystallography serves as a powerful tool for confirming reaction outcomes and elucidating reaction mechanisms. By providing an unambiguous structure of a final product, it can validate a proposed synthetic pathway or, in some cases, reveal an unexpected molecular arrangement.

In one study, a facile one-pot synthesis was expected to yield 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one. ekb.eg However, spectroscopic data suggested a different outcome. Subsequent X-ray crystallographic analysis definitively identified the product as N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, confirming that an unexpected reaction pathway had occurred. ekb.eg

Similarly, X-ray analysis was used to confirm the regioselectivity of the reaction between 1-(adamantan-1-yl)-3-arylthioureas and aryl bromomethyl ketones. The analysis proved the formation of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine derivatives rather than the other possible isomer, thereby confirming the reaction's structural outcome. nih.gov This demonstrates the indispensable role of crystallography in verifying synthetic results and understanding the underlying chemical mechanisms.

Advanced Spectroscopic Investigations in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules in solution. For 3-methyl-1,3-thiazol-2(3H)-imine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the proposed structure.

To unequivocally assign the proton and carbon signals of this compound and to elucidate its precise structure, a suite of two-dimensional (2D) NMR experiments is indispensable. These techniques are frequently employed in the study of complex heterocyclic systems.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the signals of the thiazole (B1198619) ring protons to their corresponding carbon atoms, as well as the N-methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the molecule. For example, correlations would be expected between the N-methyl protons and the C2 and C4 carbons of the thiazole ring, confirming the position of the methyl group. The protons on the thiazole ring would show correlations to other carbons within the ring, solidifying the assignment of the heterocyclic core.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about the spatial proximity of protons. In the context of this compound, a NOESY experiment could, for instance, show a cross-peak between the N-methyl protons and the H4 proton of the thiazole ring, providing insights into the molecule's preferred conformation in solution. Such analyses have been instrumental in determining the stereochemistry of related complex thiazole derivatives.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures. The application of the above-mentioned 2D NMR techniques would be necessary to confirm these assignments.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton to Carbon)
N-CH₃~3.4~30C2, C4
H4~6.8-7.2~115-125C2, C5
H5~6.8-7.2~100-110C2, C4
C2 (C=N)-~160-170N-CH₃, H4, H5
C4-~115-125N-CH₃, H5
C5-~100-110H4

The study of molecular dynamics, such as conformational changes, can be effectively carried out using variable temperature (VT) NMR spectroscopy. For a molecule like this compound, while significant ring strain prevents large-scale conformational changes within the thiazole ring itself, VT-NMR could be employed to study the rotation around the exocyclic C=N bond, if different conformers were present. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The analysis of the lineshape at different temperatures can provide quantitative information about the energy barrier for this rotation. Such studies are crucial for understanding the flexibility and conformational preferences of the molecule in solution. While specific VT-NMR studies on this compound have not been reported, this technique remains a powerful tool for investigating the dynamic behavior of related heterocyclic systems.

The this compound can theoretically exist in equilibrium with its tautomeric form, 2-amino-3-methylthiazolium. NMR spectroscopy is a primary tool for investigating such tautomeric equilibria in solution. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

In an NMR study of tautomeric equilibria, one would look for the presence of two distinct sets of signals corresponding to each tautomer. The relative integrals of the signals would provide the ratio of the two forms under the given experimental conditions. For example, the chemical shift of the N-methyl group and the protons and carbons of the thiazole ring would be expected to be significantly different between the imine and the amino tautomers. The imine form possesses an sp²-hybridized exocyclic nitrogen, while the amino form has an sp²-hybridized endocyclic nitrogen and an sp³-hybridized exocyclic nitrogen. These differences in hybridization and charge distribution would be reflected in the NMR spectra. In some cases, if the tautomeric interconversion is fast on the NMR timescale, only a single set of averaged signals is observed. In such scenarios, comparison with model compounds that are "locked" in one tautomeric form can be used to estimate the position of the equilibrium.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformation.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the thiazole ring and the methyl and imine groups. Based on data from related thiazole and benzothiazole (B30560) derivatives, the following assignments can be predicted.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Description
N-H Stretch (of imine)~3300Weak or absentStretching of the N-H bond of the exocyclic imine group.
C-H Stretch (aliphatic)~2950-2850~2950-2850Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=N Stretch (exocyclic)~1630-1600~1630-1600Stretching of the exocyclic carbon-nitrogen double bond. This is a key characteristic band.
C=C/C=N Stretch (ring)~1580-1450~1580-1450Vibrations of the double bonds within the thiazole ring.
C-N Stretch~1350-1250~1350-1250Stretching of the carbon-nitrogen single bonds.
C-S Stretch~700-600~700-600Stretching of the carbon-sulfur bond within the thiazole ring.

The vibrational spectra of a molecule can be influenced by its conformation. While the thiazole ring is relatively rigid, different orientations of the exocyclic imine group or the N-methyl group could potentially lead to subtle changes in the IR and Raman spectra. For instance, if multiple stable conformers exist in significant populations, this could lead to the appearance of split bands or shoulders on existing peaks in the spectrum.

Furthermore, intermolecular interactions, such as hydrogen bonding involving the imine N-H group in the solid state or in concentrated solutions, can significantly affect the frequency and shape of the N-H stretching band. In the solid state, a sharp N-H band might be observed if there is a well-defined hydrogen bonding network, whereas in solution, a broader band might be seen due to a variety of hydrogen bonding interactions with the solvent. Temperature-dependent vibrational spectroscopy could also be used to study these effects, as changes in temperature can alter the populations of different conformers and the extent of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would typically detail the interaction of the compound with ultraviolet and visible light, providing insights into its electronic structure.

This subsection would analyze the specific wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons to higher energy levels. It would identify the chromophores—the parts of the molecule responsible for absorbing light—and classify the types of electronic transitions observed (e.g., π→π and n→π). This analysis is fundamental to understanding the compound's color and electronic properties. However, no specific absorption maxima (λmax) or molar absorptivity (ε) values for this compound have been reported in the available literature.

This subsection would explore how the polarity and hydrogen-bonding capabilities of different solvents affect the UV-Vis absorption spectrum of the compound. Changes in the solvent can lead to shifts in the absorption maxima, known as solvatochromism. A bathochromic (red) shift or a hypsochromic (blue) shift can provide valuable information about the difference in polarity between the ground and excited states of the molecule. The lack of experimental data prevents any discussion on the solvatochromic behavior of this compound.

Reactivity and Reaction Mechanisms

Reactions Involving the Imine Functionality

The exocyclic imine group is a key site of reactivity in 3-methyl-1,3-thiazol-2(3H)-imine, participating in a variety of addition and substitution reactions.

Nucleophilic Addition Reactions

The carbon-nitrogen double bond of the imine group is susceptible to nucleophilic attack. Imines, while generally less electrophilic than their aldehyde and ketone counterparts, can still react with strong nucleophiles. nih.gov The thiazole (B1198619) ring in this compound influences the electron distribution, impacting the reactivity of the imine. scbt.com

A notable example is the reaction with primary amines. The nucleophilic primary amine attacks the imine carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo further transformations. rsc.orglibretexts.org For instance, the reaction of 3-methyl-2-methylthiobenzothiazolium iodide with primary amines initially forms 3-methylbenzothiazol-2(3H)-imines through nucleophilic attack. rsc.org

The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the electrophilic carbon of the C=N bond, forming a tetrahedral intermediate. libretexts.org This is followed by protonation of the nitrogen atom, if necessary, to yield the final addition product. The reaction is often reversible. libretexts.org

Examples of Nucleophilic Addition Reactions
ReactantNucleophileProductConditions
3-methyl-2-methylthiobenzothiazolium iodidePrimary Amine (e.g., phenethylamine)3-methylbenzothiazol-2(3H)-imine derivative-

Electrophilic Reactivity of the Imine Nitrogen

The nitrogen atom of the imine functionality in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This reactivity can be enhanced by the presence of electron-donating groups on the thiazole ring. scbt.com

A key reaction demonstrating this electrophilic reactivity is N-methylation. The imine nitrogen can be methylated using electrophilic methylating agents. For example, 3-methylbenzothiazol-2(3H)-imines can be N-methylated on the imino nitrogen to produce the corresponding 3-methyl-2-(substituted amino)benzothiazolium salts. rsc.org This reaction underscores the nucleophilic character of the imine nitrogen.

Protonation of the imine nitrogen by an acid catalyst can also occur, forming an iminium cation. This iminium ion is a highly reactive electrophile, as a subsequent nucleophilic attack on this positively charged intermediate leads to a neutral species. nih.gov

Examples of Electrophilic Reactions at the Imine Nitrogen
ReactantElectrophileProduct
3-methylbenzothiazol-2(3H)-imineMethylating Agent3-methyl-2-(substituted amino)benzothiazolium salt
ImineProton (from acid catalyst)Iminium Cation

Hydrolysis Mechanisms

The hydrolysis of imines, including this compound, is a reversible process that results in the corresponding carbonyl compound (an aldehyde or ketone) and an amine. masterorganicchemistry.comyoutube.com This reaction can be catalyzed by acid. masterorganicchemistry.com

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of the imine nitrogen: The reaction is initiated by the protonation of the imine nitrogen, forming an iminium ion. masterorganicchemistry.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.com This results in a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine. libretexts.org

Elimination of the amine: The protonated amino group is a good leaving group and is eliminated, regenerating the carbonyl compound and forming an amine. masterorganicchemistry.com

The rate of imine hydrolysis is pH-dependent, with the maximum rate often observed in weakly acidic conditions (around pH 4-5). libretexts.org In some cases, metal ions can also mediate the hydrolysis of the imine bond. srce.hr

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic system that can undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

The thiazole ring can participate in electrophilic aromatic substitution reactions, although its reactivity is influenced by the presence of the imine group and the methyl substituent. The specific position of substitution on the ring will be directed by the combined electronic effects of these groups. For instance, bromination of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide results in the formation of 5-bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine. ekb.eg This indicates that the C5 position of the thiazole ring is susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution (NAS) on Substituted Rings

Nucleophilic aromatic substitution on the thiazole ring of this compound is generally less common unless the ring is activated by strongly electron-withdrawing groups. pressbooks.pub However, in certain derivatives, nucleophilic displacement reactions can occur. For example, the 2-position of the benzothiazole (B30560) ring exhibits high reactivity towards nucleophiles. rsc.org This has been exploited in the synthesis of various derivatives where a leaving group at the 2-position is displaced by a nucleophile. rsc.org

The mechanism of SNAr (addition-elimination) typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub The presence of electron-withdrawing groups at the ortho or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

Cycloaddition Reactions (e.g., [2+1], [3+2], [4+2] Cycloadditions)

The π-system of the imine and the thiazole ring in this compound and related structures allows them to participate in various cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic scaffolds. The most pertinent examples include [3+2] and [4+2] cycloadditions.

[3+2] Cycloaddition: Thiazole imines can act as synthons in [3+2] cycloaddition reactions, particularly with 1,3-dipoles like azomethine ylides. These reactions are an efficient method for building five-membered N-heterocycles. nih.gov For instance, reactions of 2-benzothiazolamines, which are structurally analogous to thiazole imines, with nonstabilized azomethine ylides proceed smoothly to afford functionalized 1,3,5-trisubstituted imidazolidine (B613845) derivatives in high yields. nih.gov The reaction is typically acid-catalyzed, with trifluoroacetic acid (TFA) being an effective catalyst, and demonstrates high regioselectivity. nih.gov The mechanism involves the in-situ generation of the azomethine ylide, which then undergoes a [3+2] cycloaddition with the exocyclic C=N bond of the thiazole imine. nih.govnih.gov The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) control the concerted 1,3-dipolar cycloaddition. nih.gov

Table 1: [3+2] Cycloaddition of 2-Benzothiazolimine with a Nonstabilized Azomethine Ylide
Reactant 1Reactant 2 (Ylide Precursor)CatalystSolventProductYieldRef
2-BenzothiazolimineN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineTFACHCl₃1-Benzyl-3-(benzo[d]thiazol-2-yl)-1,3,5-trisubstituted imidazolidine90% nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgsigmaaldrich.com The exocyclic imine bond or the endocyclic double bond of thiazole imines can potentially act as a dienophile. In a hetero-Diels-Alder reaction, the imine functionality (C=N) serves as the dienophile, reacting with a diene to produce six-membered nitrogen-containing heterocycles. wikipedia.org The reaction's driving force is the formation of energetically more stable σ-bonds from π-bonds. sigmaaldrich.comorganic-chemistry.org The feasibility of these reactions is governed by the energy levels of the frontier molecular orbitals (HOMO and LUMO). organic-chemistry.org While specific examples involving this compound are not extensively documented, the underlying principles have been applied in tandem reactions, such as the Ugi/intramolecular Diels-Alder sequence, to create complex fused-ring systems. beilstein-journals.org

Rearrangement Reactions

Thiazole imines and related heterocyclic systems can undergo various molecular rearrangements, often leading to isomeric structures with different substitution patterns or ring systems.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known transformation in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This reaction has been observed in various nitrogen-containing heterocycles, such as 1,2,3-triazoles and 2-iminopyrimidines. wikipedia.org In the context of thiazole chemistry, Dimroth-type rearrangements have been proposed and studied. For example, the reaction of certain imines with 2-aminothiazoles can lead to imidazo[2,1-b]thiazoles, where the final product is believed to be formed through isomerization of an intermediate via a Dimroth rearrangement. arkat-usa.org Although this transformation is not considered typical for 1,3-thiazole fragments, its possibility has been noted. arkat-usa.org A Dimroth-like rearrangement has also been suggested as a key step in the formation of pyrido[2,3-d]pyrimidine (B1209978) structures from related pyridine (B92270) precursors. mdpi.com

Other Rearrangements: A rearrangement reaction has been observed during the bromination of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine. nsf.gov Additionally, more general rearrangement types, such as nih.govclockss.org-sigmatropic rearrangements (like the Mislow-Evans rearrangement) and thermal rearrangements of vinylcyclopropanes, are fundamental processes in organic chemistry that could potentially be applied to suitably functionalized thiazole imine derivatives. rsc.orgimperial.ac.uk

Transition Metal-Catalyzed Transformations Involving Thiazole Imines

The nitrogen and sulfur atoms within the thiazole imine scaffold provide potential coordination sites for transition metals, enabling a range of catalytic transformations. Palladium- and rhodium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming carbon-nitrogen and carbon-carbon bonds. The C-N cross-coupling of amines with aryl halides is a powerful method for synthesizing arylated amines. acs.org This methodology has been extended to weakly nucleophilic substrates like 2-aminothiazoles, which are tautomers of thiazole imines. acs.org Furthermore, palladium catalysis is effective for the coupling of imines themselves. For example, the palladium-catalyzed reaction of benzophenone (B1666685) imine with 2-chloropyridine (B119429) is a key step in the synthesis of pharmacologically relevant compounds. acs.org Thioimidates, which are structurally related to thiazole imines, have been shown to undergo palladium-catalyzed cross-coupling with organozinc reagents to form the corresponding imines. clockss.org In the realm of materials science, imine-based covalent organic frameworks (COFs) have been post-synthetically modified with palladium to create heterogeneous catalysts for Suzuki-Miyaura coupling reactions, where the imine nitrogen atoms act as coordination sites for the metal. ugent.be

Table 2: Examples of Palladium-Catalyzed Reactions on Related Imine/Thiazole Structures
SubstrateCoupling PartnerCatalyst SystemProduct TypeApplicationRef
2-AminobenzothiazoleAryl BromidePd₂(dba)₃ / Ligand2-ArylaminobenzothiazoleSynthesis of PARP14 inhibitors acs.org
ThioimidateEthylzinc IodidePdCl₂(dppf)ImineC-C bond formation clockss.org
Imine-based COFPhenylboronic Acid / Aryl HalidePd@COFBiphenylHeterogeneous Suzuki Coupling ugent.be
ImineChloroformate / Organotin Reagent / COPalladium CatalystKetocarbamateMulticomponent synthesis of imidazolones nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate unique transformations involving diazo compounds and imines. For instance, Rh₂(OAc)₄ catalyzes the decomposition of N-sulfonyl-1,2,3-triazoles to generate α-imino rhodium carbenes. nih.gov These highly reactive intermediates can be trapped by various nucleophiles in multicomponent reactions, leading to the efficient construction of complex α-amino ketone derivatives. nih.gov Rhodium catalysts are also employed in annulation and olefination reactions, showcasing their utility in building diverse heterocyclic structures from precursors like 2-aroylpyrroles and diazoesters. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for controlling reaction outcomes and predicting product stability. While extensive experimental kinetic data for this specific compound are limited, theoretical and computational studies on analogous systems provide significant insights.

Reaction Kinetics: The kinetics of a reaction determine its rate and are influenced by the activation energy of the transition state. In cycloaddition reactions like the Diels-Alder, the reaction is typically favored by kinetic control at lower temperatures to yield specific stereoisomers (the endo product). organic-chemistry.org For more complex transformations, computational methods can model reaction pathways and calculate the relative energies of intermediates and transition states. For example, in the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles, DFT calculations helped elucidate the mechanism and explain why the enolic carbon of an α-imino enol intermediate was more nucleophilic than the enamic carbon. nih.gov Quantum mechanical methods have also been developed to predict the dissociation constants (pKa) of thiazol-2-imine derivatives, a fundamental parameter influencing their reactivity in acid-base catalyzed reactions. acs.org

Table 3: Computed Thermodynamic and Electronic Properties of 3-Phenylbenzo[d]thiazole-2(3H)-imine (M06-2X/6-311++G(d,p))
PhaseDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ref
Gas Phase3.58-6.83-1.185.65 researchgate.net
Acetone5.34-6.85-1.215.64 researchgate.net
Toluene3.58-6.84-1.195.65 researchgate.net
Ethanol (B145695)5.25-6.85-1.215.64 researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the structural and electronic properties of the thiazole (B1198619) derivative within the aforementioned binary complex. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and stability of the binary complex containing 3-methyl-1,3-thiazol-2(3H)-imine. An optimized molecular structure was obtained using the Hartree-Fock (HF) method and subsequently re-optimized using Becke's three-parameter hybrid functional (B3LYP) with the 6-311G basis set. scispace.com

Table 1: Selected DFT Calculation Parameters for the Binary Complex Containing this compound

ParameterMethod/FunctionalBasis SetSoftware
Geometry OptimizationHF, B3LYP6-311GGaussian 09W
Electronic PropertiesB3LYP6-311G(d,p)Gaussian 09W

Data extracted from a study on a binary complex containing the target compound. scispace.comeurjchem.com

Specific high-level ab initio studies focused solely on this compound were not identified in the reviewed literature. However, the initial geometry optimization of the binary complex was performed using the ab initio Hartree-Fock (HF) method before further optimization with DFT. scispace.com Generally, ab initio methods are used for very accurate characterizations of smaller molecules due to their computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. In the study of the binary complex, the B3LYP functional was chosen for the exchange-correlation part. scispace.com This hybrid functional is widely used and known for providing a good balance between accuracy and computational efficiency for organic molecules. The 6-311G basis set, and specifically the 6-311G(d,p) basis set, was used for the calculations. eurjchem.com The inclusion of polarization functions (d,p) is important for accurately describing the bonding in molecules containing heteroatoms like sulfur and nitrogen.

Molecular Dynamics Simulations (if applicable for conformational or interaction studies)

No specific molecular dynamics (MD) simulation studies for this compound or its direct derivatives were found in the reviewed scientific literature. MD simulations would be valuable for exploring the conformational landscape of the molecule and its interactions with solvents or biological macromolecules over time.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While dedicated computational predictions of the spectroscopic properties for isolated this compound are not available in the reviewed literature, experimental spectroscopic data has been reported for the binary complex containing this molecule. scispace.com The experimental FT-IR spectrum of the complex shows characteristic peaks for N-H stretching (3300-3150 cm⁻¹), C-H stretching (2930 cm⁻¹), C=O stretching (1670 cm⁻¹), and C=C stretching (1605 cm⁻¹). scispace.com The ¹H NMR spectrum in DMSO-d₆ showed signals corresponding to the methyl group at 2.1 ppm and the NH of the thiazole ring at 4.8 ppm. scispace.com

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like IR frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the computed structure. researchgate.netnih.gov

Reactivity Descriptors and Analysis

The reactivity of the binary complex has been analyzed using DFT-derived reactivity descriptors. eurjchem.com These descriptors are based on the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. shd-pub.org.rs

For the binary complex, parameters such as ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity were calculated at the B3LYP/6-311G(d,p) level of theory. eurjchem.comresearchgate.net The molecular electrostatic potential (MEP) map was also generated to identify the electron-rich and electron-deficient regions of the molecule, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net In the MEP map of the complex, red areas indicate electron-rich regions (prone to electrophilic attack), while blue areas indicate electron-deficient regions (prone to nucleophilic attack). researchgate.net

Table 2: Calculated Reactivity Descriptors for the Binary Complex Containing this compound

DescriptorCalculated Value
Ionization PotentialValue not specified in abstract
Electron AffinityValue not specified in abstract
Global HardnessValue not specified in abstract
ElectronegativityValue not specified in abstract
Global ElectrophilicityValue not specified in abstract

Qualitative analysis was performed, but specific numerical values for the isolated thiazole moiety are not available in the reviewed literature. The calculations were performed at the B3LYP/6-311G(d,p) level of theory. eurjchem.comresearchgate.net

For instance, significant computational analysis has been performed on a related compound, 5-methyl-1,3-thiazol-2(3H)-imine , as part of a binary complex with 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one). While these studies provide valuable insights into the molecular properties of a substituted thiazolimine within a larger system, the data is specific to that complex and cannot be directly extrapolated to the uncomplexed this compound.

Similarly, extensive theoretical investigations are available for other related structures, such as 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives. These studies explore the effects of different substituents and solvents on the electronic structure and reactivity of the benzothiazole (B30560) system.

Due to the absence of specific data for this compound in the reviewed literature, it is not possible to provide the detailed analysis for the following sections as requested:

Solvation Effects on Molecular Properties and Reactivity

Generating content for these sections without specific research findings would result in speculation and scientific inaccuracy. Further research focusing directly on the computational and theoretical properties of this compound is required to populate these areas of study.

Synthetic Applications and Advanced Material Scaffolds

3-Methyl-1,3-thiazol-2(3H)-imine as a Synthetic Building Block

The utility of this compound and its derivatives as intermediates in organic synthesis is primarily demonstrated through their formation via efficient, often one-pot, multicomponent reactions. While its direct use as a starting material for constructing elaborate polycyclic systems is not extensively documented, the methods developed for its synthesis highlight the accessibility of this valuable heterocyclic core.

The synthesis of the thiazol-2(3H)-imine core itself represents a key strategy for accessing novel heterocyclic structures. Research has focused more on the efficient assembly of this scaffold from simpler precursors rather than its subsequent elaboration. One-pot procedures are particularly favored as they allow for the rapid construction of the thiazole (B1198619) ring system from acyclic components, avoiding the need for isolating intermediates. researchgate.net For instance, a facile one-pot, four-step process has been developed for synthesizing various thiazol-2(3H)-imine derivatives. This method involves the initial bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with a primary amine, all performed in a single reaction vessel. researchgate.net The molecular structures of the resulting thiazol-2(3H)-imine derivatives are typically confirmed using spectroscopic methods and X-ray crystallography.

While these methods focus on creating the thiazol-imine ring, the products of these reactions are themselves novel heterocyclic systems. However, literature detailing the further use of this compound as a foundational block for building more complex, fused polycyclic structures is limited.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rug.nl The synthesis of the thiazol-2(3H)-imine scaffold is a prime example of the power of MCRs in heterocyclic chemistry.

One notable approach is a three-component tandem reaction for the synthesis of functionalized thiazol-2(3H)-imines. pnu.ac.ir This reaction utilizes an aroylisothiocyanate, an α-amino acid (such as phenyl glycine), and an α-bromoketone in an ionic liquid, which acts as a recyclable and green solvent. pnu.ac.ir This method is valued for its operational simplicity and the high purity of the resulting products without the need for extensive purification. pnu.ac.ir Another well-established multicomponent strategy is the Hantzsch synthesis, which traditionally involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. pnu.ac.ir This has been adapted into one-pot procedures involving α-bromoketones, primary amines, and phenyl isothiocyanate. researchgate.net

These MCRs provide a direct and atom-economical route to the thiazol-2(3H)-imine core, establishing it as an accessible precursor for further synthetic endeavors, even if those subsequent steps are not the focus of the primary reports.

Table 1: Example of a Three-Component Synthesis of a Thiazol-2(3H)-imine Derivative This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reactant 3 Solvent Temp (°C) Time (h) Yield (%) Ref
4-Methoxy-phenacylbromide Phenyl glycine 4-Methoxy-benzoyliso-thiocyanate [mpim]Br 50 1 92 pnu.ac.ir
4-Methoxy-phenacylbromide Phenyl glycine 4-Methoxy-benzoyliso-thiocyanate Ethanol (B145695) Reflux 5 70 pnu.ac.ir
4-Methoxy-phenacylbromide Phenyl glycine 4-Methoxy-benzoyliso-thiocyanate Acetonitrile Reflux 6 65 pnu.ac.ir
4-Methoxy-phenacylbromide Phenyl glycine 4-Methoxy-benzoyliso-thiocyanate Water Reflux 8 40 pnu.ac.ir

Role in Asymmetric Synthesis as Chiral Catalysts or Ligands

The development of chiral ligands for transition-metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.gov Heterocyclic structures, particularly those containing nitrogen and other heteroatoms, are common features in many successful chiral ligands. acs.orgchemrxiv.org

The direct use of this compound as a chiral catalyst in enantioselective reactions is not a prominent area of research based on available literature. While the broader class of imines is fundamental to many asymmetric transformations, such as catalytic hydrogenation to form chiral amines, the specific catalytic activity of this thiazole derivative itself has not been extensively explored. nih.govacs.org

The synthesis of modular chiral ligands allows for the fine-tuning of catalyst properties to achieve high activity and enantioselectivity. nih.gov Ligand classes such as phosphino-oxazolines (PHOX) and imine-oxazolines (ImOx) have demonstrated significant success in asymmetric catalysis. acs.orgnih.govlehigh.edu These ligands often feature a C1-symmetric structure, which can be advantageous by allowing for independent optimization of different coordination sites. chemrxiv.orgnih.gov

However, the specific application of the this compound skeleton as a building block for creating new chiral ligands for transition metal catalysis is not widely reported. While related thiazole and imine structures are integral to established ligand families, the potential of this particular compound as a platform for developing novel N,S- or N,N-bidentate ligands remains a largely unexplored field of investigation.

Integration into Organic Materials for Non-Biological Applications

The incorporation of heterocyclic compounds into polymers and other organic materials can impart unique electronic, optical, or thermal properties. While thiazole-containing polymers and materials have found applications in various fields, specific research detailing the integration of this compound into organic materials for non-biological purposes is not extensively covered in the scientific literature. The potential for this compound to serve as a monomer or functional additive in material science is an area that warrants further investigation.

Optoelectronic Materials

Direct research into the optoelectronic applications of this compound is limited. However, the inherent photophysical properties of the thiazole core suggest its potential in this arena. Thiazole-containing compounds are known to be intrinsically fluorescent, a property that is fundamental to many optoelectronic devices. mdpi.com The fluorescence of these derivatives can be tuned by the introduction of various functional groups and substituents. chim.it

The broader class of thiazole derivatives, particularly those with extended π-conjugated systems like thiazolo[5,4-d]thiazole (B1587360) (TTz), has been the subject of significant investigation for their use in optoelectronic materials. rsc.org These materials are valued for their high environmental stability and promising photophysical properties. rsc.org The fluorescence of TTz-based crystals can span the entire visible spectrum, from blue to orange-red, depending on their molecular packing and substituents. rsc.org This tunability makes them attractive for applications in solid-state lighting and displays.

Furthermore, carbazole-thiazole dyes have been synthesized and investigated for their linear and nonlinear optical properties, demonstrating the versatility of the thiazole moiety in creating materials with desirable electronic characteristics. mdpi.com The electron-accepting nature of the thiazole ring makes it a valuable component in the design of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net For instance, polymers based on thiazole-flanked para-azaquinodimethane have been synthesized and shown to have low band gaps, a crucial property for organic polymer semiconductors. nih.gov Given these precedents, it is plausible that this compound could serve as a valuable scaffold for the development of novel optoelectronic materials, although further research is required to explore its specific photophysical properties and device performance.

Polymer Chemistry Applications

The incorporation of the thiazole nucleus into polymer backbones has been an active area of research, aiming to develop materials with enhanced thermal stability, and unique optical and electronic properties. While the direct polymerization of this compound has not been extensively reported, the synthesis of various thiazole-containing polymers highlights the potential of this heterocyclic compound as a monomer or a functional pendant group.

Thiazole-based polymers are being explored for a range of applications, from high-performance plastics to active materials in electronic devices. For example, poly(thiazole-2-thione)s have been synthesized through multicomponent polymerization, yielding polymers with high molecular weights, excellent solubility, and high light refractive indices. researchgate.net These properties make them suitable for advanced optical applications.

In the realm of conductive polymers, thiazole-containing polythiophenes have been synthesized and their optoelectronic properties investigated. These polymers exhibit optical band gaps that are tunable, making them relevant for electrochromic devices and sensors. researchgate.net Furthermore, thiazolothiazole-based polymers have been successfully used as donor materials in polymer solar cells, demonstrating power conversion efficiencies that underscore their potential in renewable energy technologies. nih.gov The synthesis of thiazole- and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers has also been explored for luminescent applications, where the thiazole unit acts as a ligand. mdpi.com

The presence of the reactive imine group in this compound could potentially be exploited for various polymerization reactions. For instance, it could undergo reactions to be incorporated into polyurea or polyamide chains, imparting the desirable properties of the thiazole ring to the resulting polymer. One-pot, three-component reactions have been successfully employed for the synthesis of thiazol-2(3H)-imines, a method that could potentially be adapted for polymerization processes. researchgate.net The development of such synthetic routes could unlock the potential of this compound in the creation of novel functional polymers.

Corrosion Inhibition Studies

The application of thiazole derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments, is a well-documented and significant area of research. The efficacy of these compounds stems from their molecular structure, which allows them to adsorb onto the metal surface and form a protective barrier against corrosive agents.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process is influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive environment.

The thiazole ring contains both sulfur and nitrogen atoms, which have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strongly adsorbed protective layer. Additionally, the π-electrons of the aromatic thiazole ring can also interact with the metal surface. In acidic solutions, the thiazole molecule can become protonated, leading to electrostatic interactions between the positively charged inhibitor and the negatively charged metal surface (physisorption). Often, the adsorption process is a combination of both physisorption and chemisorption.

The formation of this adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is often referred to as a mixed-type inhibition mechanism. The effectiveness of the inhibition is generally found to increase with the concentration of the inhibitor, as a more complete protective layer is formed.

Material Science Aspects

The structure of the inhibitor molecule plays a crucial role in its effectiveness. The presence of electron-donating groups on the thiazole ring can enhance the electron density on the heteroatoms, thereby strengthening the bond with the metal surface and improving inhibition efficiency. Conversely, electron-withdrawing groups may have the opposite effect.

Studies on various thiazole derivatives have provided valuable insights into structure-activity relationships. The adsorption of these inhibitors on the steel surface has been found to follow various adsorption isotherms, such as the Langmuir and Temkin isotherms, which describe the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage. nih.gov

The following table presents data on the inhibition efficiency of several thiazole derivatives on mild steel in acidic solutions, illustrating the typical performance of this class of compounds. It is important to note that the specific inhibition efficiency of this compound would need to be experimentally determined.

InhibitorCorrosive MediumConcentration (ppm)Inhibition Efficiency (%)Reference
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)1 M HCl50098.1 nih.gov
2-amino-4-phenylthiazole (APT)1 M HCl50094.74 nih.gov
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)1 M HCl10⁻³ M91.1 nih.govacs.org
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)1 M HCl10⁻³ M94.0 nih.govacs.org
Thiazole derivative (TZBM)Cl⁻ + H₂S + CO₂ solution1500>90 (approx.) nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-methyl-1,3-thiazol-2(3H)-imine and its derivatives is a cornerstone of its research. Future efforts will likely focus on creating more efficient, sustainable, and versatile synthetic methodologies. One promising area is the refinement of one-pot, multi-component reactions (MCRs). nih.govresearchgate.net These reactions, which combine multiple reactants in a single step, offer significant advantages in terms of atom economy and reduced waste. Researchers are exploring catalyst-free conditions for these reactions, further enhancing their green credentials. researchgate.net

Another key direction is the development of regioselective synthetic methods. The ability to control the precise arrangement of atoms within the thiazole (B1198619) imine scaffold is crucial for tailoring its properties for specific applications. nih.govrsc.org This includes the synthesis of derivatives with substituents at specific positions on the thiazole ring, which can significantly influence the molecule's electronic and steric properties. mdpi.com

Synthetic StrategyKey AdvantagesRepresentative Starting Materials
One-Pot, Multi-Component Reactions (MCRs) High efficiency, atom economy, reduced wastePrimary amines, α-chloroacetaldehyde, phenylisothiocyanate nih.gov
Catalyst-Free Synthesis Environmentally benign, simplified purificationNitroepoxides, amines, isothiocyanates researchgate.net
Regioselective Synthesis Precise control over molecular architectureUnsymmetrical α-bromo-1,3-diketones, N-substituted thioureas rsc.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction dynamics involved in the synthesis of this compound is essential for optimizing reaction conditions and yields. The application of advanced spectroscopic techniques as real-time probes is a burgeoning area of research. Process Analytical Technology (PAT), which involves the use of in-situ analytical methods to monitor and control manufacturing processes, is becoming increasingly important in heterocyclic chemistry. numberanalytics.com

Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. numberanalytics.comdokumen.pub This allows for a more dynamic and precise control over the reaction, leading to improved efficiency and product quality. The development of specialized spectroscopic probes and chemometric methods will be instrumental in advancing this field. journalspub.com

Exploration of Untapped Reactivity Pathways

The inherent reactivity of the thiazole imine core of this compound presents a fertile ground for discovering novel chemical transformations. Future research will likely focus on exploring previously untapped reactivity pathways to generate a wider diversity of chemical structures. This includes investigating the reactions of the imine nitrogen and the thiazole ring with various electrophiles and nucleophiles. researchgate.net

The tautomeric nature of thiazole imines, where the proton on the exocyclic nitrogen can migrate to the ring nitrogen, offers another dimension of reactivity to be explored. acs.orgnih.gov Understanding and controlling this tautomerism can lead to the selective synthesis of different isomers with distinct properties. Furthermore, the reaction of this compound with various building blocks could lead to the construction of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.netekb.eg

Machine Learning and AI Applications in Thiazole Imine Research

AI/ML ApplicationPotential Impact on Thiazole Imine Research
Property Prediction Rapid screening of virtual libraries of derivatives for desired properties. nih.govnumberanalytics.com
Synthesis Planning Design of efficient and novel synthetic routes. mdpi.comchemrxiv.org
Reaction Optimization Prediction of optimal reaction conditions to maximize yield and minimize byproducts.
Automated Discovery Integration with robotic systems for high-throughput synthesis and testing. researchgate.net

Design of New Generation Functional Materials (non-biological focus)

The unique electronic and structural features of the thiazole imine scaffold make this compound a promising building block for a new generation of functional materials. beilstein-journals.org A key area of exploration is the incorporation of this moiety into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgrsc.orgmdpi.com The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, leading to the formation of highly ordered, porous materials with potential applications in catalysis, sensing, and gas storage. rsc.org

The conversion of imine linkages to more stable thiazole linkages within COFs has been shown to enhance their chemical stability and porosity. nih.govacs.orgberkeley.eduacs.org This strategy could be applied to create robust materials based on this compound. Furthermore, the inherent fluorescence of many thiazole derivatives suggests that materials incorporating this scaffold could have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

Interdisciplinary Research with Theoretical Physics and Materials Science

The future of research on this compound will be increasingly interdisciplinary, with strong collaborations between synthetic chemists, theoretical physicists, and materials scientists. ontosight.ai Theoretical studies, using methods such as density functional theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of this molecule and its derivatives. researchgate.netcolab.wsbohrium.com These computational investigations can guide the design of new molecules with tailored properties and help to interpret experimental observations. acs.orgnih.gov

The synergy between experimental synthesis and theoretical modeling will be crucial for the rational design of new functional materials. rsc.org By understanding the fundamental principles that govern the self-assembly and properties of thiazole imine-based materials, researchers can develop novel systems with unprecedented functionalities. This interdisciplinary approach will be essential for translating the potential of this compound into tangible technological advancements.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 3-methyl-1,3-thiazol-2(3H)-imine derivatives?

  • Methodological Answer : Two predominant approaches are reported:
  • One-pot multi-step synthesis : Starting from α-active methylene ketones, bromination with N-bromosuccinimide (NBS) in ethanol, followed by sequential addition of potassium thiocyanate and benzylamine, yields thiazolidin-2-ylidene intermediates. Optimization of reaction time and temperature is critical to avoid byproducts like hydroxylated derivatives .
  • Diazonium salt coupling : Reacting N-acyl-N'-aryl thioureas with diazonium salts in the presence of sodium tert-butoxide generates 3-aryl benzo[d]thiazole-2(3H)-imines. Monitoring via TLC (n-hexane:ethyl acetate, 3:1) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of these compounds?

  • Methodological Answer :
  • 1H/13C-NMR : Key signals include imine protons (δ ~10.1 ppm, singlet) and methylene groups (e.g., δ 3.13–3.27 ppm for CH2 in thiazolidine rings). 13C-NMR distinguishes imine carbons (δ ~145–149 ppm) from carbonyl groups .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the unexpected formation of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide instead of the predicted thiazol-2(3H)-imine .
  • Elemental analysis : Validates purity (e.g., C 63.91–68.97%, S 13.07–14.16% in derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer :
  • HOMO-LUMO analysis : Determines electron transfer potential. For example, para-substituted derivatives exhibit reduced HOMO-LUMO gaps (3.5–4.2 eV) compared to unsubstituted analogs, enhancing electrophilic reactivity .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→π* transitions in C=Nimine bonds) that stabilize the thiazole ring .
  • Solvent effects : Polar solvents like water lower the energy gap by 0.3–0.5 eV, influencing reaction pathways in aqueous media .

Q. What experimental strategies address contradictory data in synthesis outcomes, such as unexpected byproducts?

  • Methodological Answer :
  • Mechanistic probing : For instance, altering reaction time or solvent polarity (e.g., using DMF instead of ethanol) can suppress hydroxylation side reactions during cyclocondensation .
  • Isolation and characterization : Byproducts like hydroxylated thiazolidines (e.g., compound 2 in ) must be isolated via column chromatography and analyzed via 2D NMR (COSY, HSQC) to confirm structures.
  • Kinetic vs. thermodynamic control : Extended reflux times favor thermodynamically stable products, as seen in the conversion of acetamide intermediates to thiazol-2(3H)-imines .

Q. How can researchers design experiments to evaluate the biological activity of these compounds?

  • Methodological Answer :
  • In vitro assays : Use cancer cell lines (e.g., HCT-116, HT29) for cytotoxicity screening. IC50 values are determined via MTT assays, with positive controls (e.g., cisplatin) and dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to assess impact on bioactivity. Derivatives with electron-withdrawing groups often show enhanced activity .
  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., EGFR kinase). Docking scores correlate with experimental IC50 values .

Q. What are the advantages and limitations of different synthetic routes in terms of scalability and yield?

  • Methodological Answer :
  • One-pot synthesis : Advantages include reduced purification steps (yields ~60–70%), but scalability is limited by exothermic reactions requiring precise temperature control .
  • Diazonium salt route : Yields moderate (70–74%) and scalable under inert conditions, but diazonium intermediates are heat-sensitive, necessitating low-temperature handling .
  • Microwave-assisted synthesis : Not yet reported for this compound class but could improve reaction efficiency based on analogous thiazole syntheses (e.g., 20-minute cycles at 100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.